molecular formula C7H8N4 B2733252 Aminomethylbenzotriazole CAS No. 1555803-74-1

Aminomethylbenzotriazole

Cat. No. B2733252
CAS RN: 1555803-74-1
M. Wt: 148.169
InChI Key: ZIFJZWXEACSTMH-UHFFFAOYSA-N
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Description

Aminomethylbenzotriazole, also known as 1H-benzotriazole, is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound can be viewed as fused rings of the aromatic compounds benzene and triazole. Aminomethylbenzotriazole is a white-to-light tan solid with various applications, including corrosion inhibition for copper alloys .


Synthesis Analysis

The synthesis of aminomethylbenzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The conversion proceeds via diazotization of one of the amine groups. The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

Aminomethylbenzotriazole features two fused rings. Its five-membered ring can exist as tautomers A and B. Various structural analyses with UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant .


Chemical Reactions Analysis

Aminomethylbenzotriazole inhibits biogenic amine degradation, leading to increased cellular and pericellular catecholamines in immune and non-immune cells. This decrease in end product metabolites and increase in catecholamines contributes to its anti-inflammatory effects .


Physical And Chemical Properties Analysis

  • Hazards : Eye and skin irritant; aquatic toxicity

Scientific Research Applications

Mechanism of Action

The anti-inflammatory effects of aminomethylbenzotriazole are attributed to decreased end product generation and increased cellular catecholamines. These properties make it a promising candidate for therapeutic applications .

Safety and Hazards

Aminomethylbenzotriazole is a laboratory chemical. It is not intended for food, drug, pesticide, or biocidal product use .

Future Directions

Research on aminomethylbenzotriazole continues to evolve, exploring its potential applications and novel derivatives. As Fc-engineered antibodies and controlled drug delivery systems advance, aminomethylbenzotriazole may find new roles in these fields .

properties

IUPAC Name

2H-benzotriazol-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFJZWXEACSTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminomethylbenzotriazole

CAS RN

1555803-74-1
Record name (1H-1,2,3-benzotriazol-4-ylmethyl)amine
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